molecular formula C10H8N2O2S B12077881 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid

Cat. No.: B12077881
M. Wt: 220.25 g/mol
InChI Key: ZEIFXTKWYXNOIC-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzoic acid derivatives. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with benzoic acid . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid involves its interaction with various molecular targets. In medicinal applications, the compound can bind to DNA and inhibit its replication, leading to cell death. It may also interact with enzymes and proteins involved in cell signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid include other thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzoic acid moiety enhances its ability to interact with biological targets and increases its solubility in various solvents .

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-(5-methyl-1,3,4-thiadiazol-2-yl)benzoic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

ZEIFXTKWYXNOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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